molecular formula C19H19N3O2S B2771488 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903653-83-7

2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2771488
CAS No.: 1903653-83-7
M. Wt: 353.44
InChI Key: XIMXRGCFBPQVDG-UHFFFAOYSA-N
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Description

2-((1H-Indol-3-yl)thio)-1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule featuring a multifaceted heterocyclic architecture, designed for advanced pharmaceutical and biochemical research. Its structure integrates a privileged 1H-indole scaffold, a moiety widely recognized in medicinal chemistry for its diverse biological activities . This indole core is functionally diversified via a thioether linkage to an ethanone chain, which is further connected to a 3-(pyridin-2-yloxy)pyrrolidine moiety. The presence of both pyridine and pyrrolidine rings suggests potential for targeted molecular interactions, potentially influencing various enzyme systems or receptor targets. The indole nucleus is a fundamental building block in drug discovery, known to contribute to a wide spectrum of pharmacological effects. Researchers are exploring indole derivatives for their potential in areas such as antiviral (e.g., against influenza, Coxsackie virus, Hepatitis C), anticancer , anti-inflammatory , antimicrobial , and antioxidant applications . While specific biological data for this compound is yet to be published, its structural features make it a compelling candidate for high-throughput screening and as a lead compound in hit-to-lead optimization campaigns. Researchers may find value in investigating its mechanism of action, selectivity, and efficacy in various in vitro and in cellulo disease models. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c23-19(13-25-17-11-21-16-6-2-1-5-15(16)17)22-10-8-14(12-22)24-18-7-3-4-9-20-18/h1-7,9,11,14,21H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMXRGCFBPQVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole-Thioether Intermediate: The indole ring is functionalized with a thiol group through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).

    Coupling with Pyrrolidine Derivative: The indole-thioether intermediate is then coupled with a pyrrolidine derivative that contains a pyridine ring. This coupling reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted indoles or pyridines

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and pyridine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various indole derivatives, including those similar to 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone, which demonstrated potent cytotoxic effects against cancer cell lines. The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including the modulation of the PI3K/Akt pathway .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-II, in particular, suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties

The indole ring system is often associated with antimicrobial activity. Preliminary studies have reported that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Study on Anticancer Activity

In a recent publication, researchers synthesized several indole-based compounds, including analogs of this compound. These compounds were evaluated for their cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain analogs exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Evaluation of Anti-inflammatory Properties

Another study focused on evaluating the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokine levels compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s indole and pyridine rings allow it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
  • 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone
  • 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)morpholin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that exhibits potential biological activities, particularly in the fields of cancer research and infectious diseases. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features an indole moiety, a thioether linkage, and a pyridine-derived substituent. Its structure can be represented as follows:

C16H18N2OS\text{C}_{16}\text{H}_{18}\text{N}_2\text{OS}

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory effects, potentially through modulation of cytokine production and signaling pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Schuck et al. A549 (Lung Cancer)12.5CDK inhibition leading to G2/M phase arrest
El-Sawy et al. HeLa (Cervical Cancer)15.0Induction of apoptosis via survivin phosphorylation inhibition
Verma et al. MCF7 (Breast Cancer)10.0Modulation of apoptotic pathways

Antimicrobial Activity

The compound also shows potential antimicrobial activity against various pathogens:

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a xenograft model using A549 cells, treatment with the compound significantly reduced tumor growth compared to control groups, demonstrating its potential as a therapeutic agent in lung cancer treatment .
  • Inhibition of Biofilm Formation : Research indicated that the compound could inhibit biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
3-(Pyridin-2-yloxy)pyrrolidineCore scaffold for functionalization
2-(Indol-3-ylthio)acetic acidThioether linkage precursor

Basic: Which spectroscopic techniques are prioritized for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ 10-12 ppm, pyridine protons at δ 7-9 ppm) and confirms connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 381.1478 for C20H20N4O2S) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches .
  • X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement .

Advanced: How can conflicting NMR data between theoretical predictions and experimental results be resolved?

Methodological Answer:

2D NMR Techniques :

  • HSQC/HMBC : Correlates 1H-13C couplings to confirm connectivity (e.g., verifying pyrrolidine-pyridine linkage) .
  • NOESY : Identifies spatial proximity of protons (e.g., indole and pyridine ring orientations) .

Computational Modeling :

  • Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian or ADF).

Cross-Validation : Compare with structurally analogous compounds (e.g., ’s derivatives) to identify systematic deviations .

Advanced: What strategies optimize synthesis yield in multi-step reactions?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for SN2 reactions; switch to THF for acid-sensitive steps .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4) for coupling reactions to reduce side products.
  • Temperature Control : Low temps (0–5°C) for thiol-alkylation to prevent oxidation; higher temps (80°C) for cyclization .

Q. Table 2: Reaction Optimization Parameters

StepOptimal ConditionsYield ImprovementReference
Pyrrolidine formationDMF, 60°C, K2CO375% → 88%
Indole couplingTHF, 0°C, NBS initiation50% → 72%

Basic: What structural features govern its bioactivity in medicinal chemistry?

Methodological Answer:

  • Indole-Thioether Motif : Enhances lipophilicity and membrane permeability; modulates receptor binding (e.g., kinase inhibition) .
  • Pyridine-Pyrrolidine Scaffold : Acts as a hydrogen-bond acceptor, influencing target selectivity (e.g., cannabinoid or serotonin receptors) .
  • Conformational Flexibility : The pyrrolidine ring’s puckering allows adaptation to binding pockets .

Advanced: How to address discrepancies in reported biological activities across studies?

Methodological Answer:

Assay Standardization :

  • Validate purity (>95% by HPLC) to exclude impurities affecting results .
  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (IC50 vs. EC50).

Orthogonal Assays :

  • Combine enzymatic assays with cellular viability tests to confirm target engagement .

Meta-Analysis : Compare structural analogs (e.g., ’s triazole derivatives) to isolate substituent effects .

Advanced: Best practices for crystallographic structure determination?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement : SHELXL for anisotropic displacement parameters and twin refinement in cases of twinning .
  • Validation : Check R-factors (R1 < 5%) and geometry (bond length RMSD < 0.02 Å) using CCDC validation tools.

Q. Table 3: Crystallographic Parameters

ParameterIdeal RangeReference
Resolution<1.0 Å
R1 (all data)<5%
Twin Fraction<0.3 (if twinned)

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